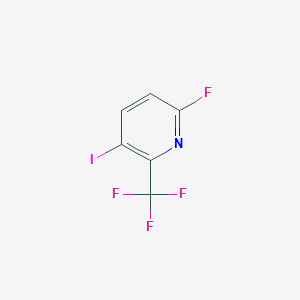

![molecular formula C5H10ClNS B1408600 1-チア-6-アザスピロ[3.3]ヘプタン塩酸塩 CAS No. 1224582-79-9](/img/structure/B1408600.png)

1-チア-6-アザスピロ[3.3]ヘプタン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

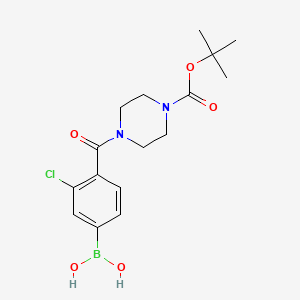

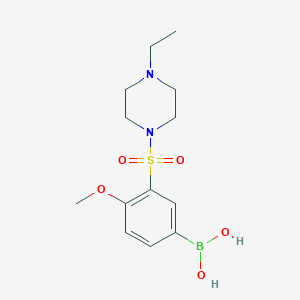

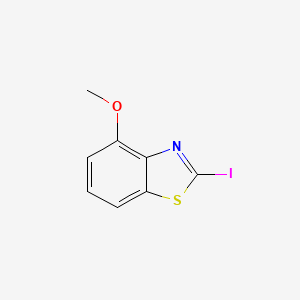

1-Thia-6-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C5H10ClNS . It has a molecular weight of 151.66 g/mol. The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 1-Azaspiro[3.3]heptanes, which are biologically validated as bioisosteres of piperidine, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis

The InChI code for 1-Thia-6-azaspiro[3.3]heptane hydrochloride is 1S/C5H9NO2S.ClH/c7-9(8)2-1-5(9)3-6-4-5;/h6H,1-4H2;1H . The structure of this compound has been confirmed by X-ray crystallographic analysis .Chemical Reactions Analysis

The key reaction in the synthesis of 1-Azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO .Physical And Chemical Properties Analysis

1-Thia-6-azaspiro[3.3]heptane hydrochloride is a solid at room temperature . and a molecular weight of 151.66 g/mol.科学的研究の応用

医学

医学分野では、1-チア-6-アザスピロ[3.3]ヘプタン塩酸塩は、ピペリジンの生体等価体としての可能性が検討されています 。生体等価体は、特定の原子または基を、化学的性質を大きく変えることなく、他の原子または基に置き換えた化合物です。これにより、効力が向上した、副作用が減少した、または代謝安定性が向上した新薬の開発につながることがあります。

材料科学

材料科学では、1-チア-6-アザスピロ[3.3]ヘプタン塩酸塩は、剛直な環状構造を必要とするポリマーまたは小分子の合成に使用できる可能性があります 。そのスピロ環状構造は、材料に熱安定性や剛性の向上など、独自の物理的特性を付与する可能性があります。

環境科学

環境科学における具体的な用途はすぐにわかりませんが、1-チア-6-アザスピロ[3.3]ヘプタン塩酸塩のような化合物は、汚染物質を捕獲するための吸着材の合成や、生分解性物質の開発など、環境修復プロセスで使用できる可能性があります .

生化学

生化学では、この化合物は、生化学的経路における天然基質を模倣または干渉する可能性があるため、酵素阻害研究に使用できる可能性があります 。より複雑な生化学物質の合成のためのビルディングブロックとしても役立つ可能性があります。

薬理学

1-チア-6-アザスピロ[3.3]ヘプタン塩酸塩は、薬理学において、薬理学的に活性な分子の合成における前駆体または中間体として応用が見られる可能性があります 。その構造の特徴は、スピロ環モチーフを持つ新しい治療薬を作成する際に有益となる可能性があります。

化学工学

化学工学では、この化合物は、さまざまな化学物質の合成におけるプロセス最適化に関与する可能性があります。 その安定なスピロ環構造は、工業規模の化学物質生産のための堅牢な合成経路を開発する上で有利となる可能性があります .

分析化学

最後に、分析化学では、1-チア-6-アザスピロ[3.3]ヘプタン塩酸塩は、クロマトグラフィー、質量分析、または分光法において、標準または参照化合物として使用して、複雑な混合物中の類似の構造を特定または定量化できる可能性があります .

Safety and Hazards

The compound has been assigned the GHS06 and GHS07 pictograms, indicating that it is harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

1-thia-6-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSKZOKNPWYBCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC12CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

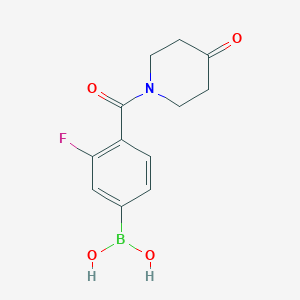

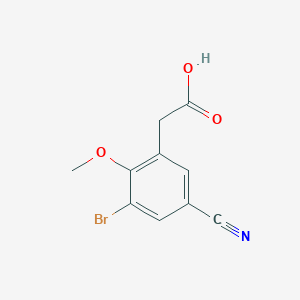

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)